1-Methyl-3-propyl-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-propylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-4-6-5-7(8(9)12)11(2)10-6/h5H,3-4H2,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHKPDAMAJYBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697049 | |
| Record name | 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-79-8 | |
| Record name | 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 3 Propyl 1h Pyrazole 5 Carboxamide and Its Direct Precursors
Historical and Pioneering Synthetic Routes to Pyrazole-5-carboxamide Scaffolds
The foundational chemistry for creating pyrazole (B372694) rings, the core of the target molecule, has been established for over a century. The most prominent and historically significant method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov This approach allows for the construction of the five-membered ring with two adjacent nitrogen atoms.
Another classical strategy involves the [3+2] cycloaddition of diazo compounds with alkynes. mdpi.com For pyrazole-5-carboxamide scaffolds, early syntheses would typically involve creating a pyrazole ring with a precursor functional group at the 5-position, such as an ester or a nitrile. This precursor would then be converted to the desired carboxamide in a subsequent step. For instance, the hydrolysis of a pyrazole-5-carbonitrile or the amidation of a pyrazole-5-carboxylic acid ester are well-established transformations that have been historically employed to access the carboxamide moiety. chim.it These pioneering routes, while effective, sometimes faced challenges regarding regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines. nih.gov
Advanced Strategies for the Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide
Modern synthetic chemistry offers more refined and efficient pathways to this compound, focusing on improved yields, selectivity, and sustainability.
A common and practical route to the title compound begins with the synthesis of its direct precursor, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, or its corresponding ethyl ester. researchgate.netgoogle.com The synthesis of the pyrazole core itself can be achieved by reacting a 1,3-dicarbonyl precursor, such as an ester of 2,4-dioxoheptanoic acid, with methylhydrazine.
Once the key precursor, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is obtained, it is converted to the carboxamide. A standard laboratory method involves activating the carboxylic acid by converting it to an acyl chloride, typically using thionyl chloride or oxalyl chloride. This highly reactive intermediate is then treated with ammonia (B1221849) or an ammonia source to form the primary amide, this compound. nih.gov
Alternatively, direct amidation of the corresponding ester, such as ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, can be performed. For example, a related compound, 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide, was synthesized by reacting the corresponding ethyl ester with concentrated aqueous ammonia, achieving a yield of 84.4%. google.com This method avoids the use of harsh chlorinating agents.
The following table outlines a representative multi-step synthetic sequence.
Interactive Table: Multi-Step Synthesis Pathway| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 2,4-Dioxoheptanoic acid ethyl ester | Methylhydrazine | Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | Formation of the core pyrazole ring structure. |
| 2 | Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | Aqueous NaOH, then HCl | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Hydrolysis of the ester to the carboxylic acid precursor. researchgate.net |
Optimizing reaction conditions is crucial for maximizing yield and purity. In the synthesis of pyrazole carboxamides and their precursors, key variables include solvent, temperature, catalyst, and reaction time. For instance, in the synthesis of related pyrazoles via cyclocondensation, a switch from ethanol (B145695) to a 1-propanol/water mixture was found to better solubilize reactants and products, allowing the reaction to proceed efficiently under microwave heating. afinitica.com
A Chinese patent describes several optimized steps relevant to the synthesis of derivatives of the target compound. google.com The bromination of 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid was achieved in 88% yield using bromine in dichloromethane (B109758) in the presence of potassium carbonate. google.com The direct amidation of 4-nitro-1-methyl-3-n-propylpyrazole-5-ethyl ester with concentrated ammonia yielded the corresponding amide at 84.4%. google.com These examples demonstrate that careful selection of reagents and conditions leads to high-yielding transformations.
Interactive Table: Examples of Optimized Reactions for Pyrazole Scaffolds
| Reaction | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromination | 1-Methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid | Bromine, Potassium Carbonate, Dichloromethane | 4-Bromo-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid | 88 | google.com |
| Amidation | 4-Nitro-1-methyl-3-n-propylpyrazole-5-ethyl ester | Concentrated Aqueous Ammonia | 4-Nitro-1-methyl-3-n-propylpyrazole-5-carboxamide | 84.4 | google.com |
| Cyclocondensation | 1,3-Diketones and substituted hydrazines | Copper (II) nitrate (B79036), Room Temperature, <60 min | 1,3,5-Trisubstituted pyrazoles | Good to Excellent | nih.gov |
Catalysis offers significant advantages in the synthesis of pyrazole scaffolds, including milder reaction conditions, improved regioselectivity, and higher efficiency. While specific catalytic routes for this compound are not extensively detailed in the literature, general catalytic methods for pyrazole synthesis are directly applicable.
For the initial cyclocondensation step, copper (II) nitrate has been reported as a highly effective catalyst for the reaction of 1,3-diketones with substituted hydrazines, affording highly regioselective products in good yields at room temperature. nih.gov More recently, nano-catalysts such as HAp/ZnCl2 nano-flakes have been employed for the one-pot, multi-component synthesis of 1H-pyrazole-1-carbothioamide derivatives, highlighting the trend towards efficient and heterogeneous catalysis. biointerfaceresearch.com Such catalytic systems could be adapted for the synthesis of the 1-methyl-3-propyl-pyrazole core, potentially simplifying the procedure and improving yields.
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like pyrazoles. nih.govresearchgate.net For the synthesis of the target compound, several green strategies can be considered. These include the use of environmentally benign solvents like water or ethanol, energy-efficient techniques such as microwave or ultrasonic irradiation, and the development of solvent-free reaction conditions. benthamdirect.comthieme-connect.com
Recent reviews highlight advancements in the eco-friendly synthesis of pyrazole scaffolds, emphasizing methods that are atom-economical, operationally simple, and utilize recyclable catalysts. nih.govresearchgate.net For example, multicomponent reactions, where multiple starting materials are combined in a single step to form the final product, are inherently greener as they reduce the number of synthetic steps and minimize waste. benthamdirect.com Applying these principles, a greener synthesis of this compound could involve a one-pot, catalysed reaction in an aqueous medium, followed by a streamlined workup procedure.
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing and controlling the synthesis. The formation of the 1-methyl-3-propyl-pyrazole ring via cyclocondensation follows a well-understood pathway. The process begins with the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl precursor. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The sequence concludes with a dehydration step to yield the aromatic pyrazole ring. chim.it
The conversion of the carboxylic acid to the carboxamide typically proceeds via nucleophilic acyl substitution. When using a chlorinating agent like thionyl chloride, the carboxylic acid is first converted to a highly electrophilic acyl chloride. The lone pair of electrons on the nitrogen atom of ammonia then attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Finally, this intermediate collapses, expelling a chloride ion and a proton to yield the stable carboxamide product.
A proposed mechanism for a one-pot, three-component synthesis of pyrazole derivatives involves the initial formation of a thiosemicarbazide (B42300) intermediate, followed by a Michael addition to an activated alkene, and subsequent intramolecular cyclization and oxidation to afford the final aromatic pyrazole. biointerfaceresearch.com
Purification and Isolation Methodologies in Academic Synthesis
The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. Standard laboratory techniques are employed, often in combination, to achieve this.
Recrystallization is a primary method for purifying the solid product. The crude compound is dissolved in a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent. google.com The choice of solvent is crucial; for pyrazole carboxamides, ethyl acetate (B1210297) and aqueous ethanol have been reported as effective recrystallization solvents. google.comresearchgate.net A patent for a similar compound specifies recrystallization from ethyl acetate, which resulted in a product with a 91% yield. google.com
Liquid-liquid extraction is frequently used during the work-up phase to separate the desired product from unreacted starting materials, catalysts, and by-products. This typically involves using an organic solvent, such as ethyl acetate, and water to partition the components based on their solubility. mdpi.com
Column chromatography is another powerful purification technique, particularly when recrystallization is ineffective or for separating complex mixtures. nih.gov The crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. An eluent, or mobile phase (e.g., dichloromethane), is used to move the components through the column at different rates, allowing for their separation. mdpi.com
Solvent evaporation under reduced pressure is a standard procedure used to remove the solvent after extraction or chromatography, yielding the isolated, purified compound. google.commdpi.com
The table below outlines common purification techniques documented for pyrazole carboxamides and related compounds.
| Method | Details/Solvents | Purpose | Reference |
|---|---|---|---|
| Recrystallization | Ethyl acetate; Aqueous ethanol | Final purification of solid product | google.comresearchgate.net |
| Extraction | Water/ethyl acetate | Initial work-up and separation from aqueous impurities | mdpi.com |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Dichloromethane | Separation of product from by-products and unreacted materials | nih.govmdpi.com |
| Concentration under Reduced Pressure | N/A | Removal of solvent post-reaction or purification | google.com |
Advanced Structural Investigations and Conformational Analyses of 1 Methyl 3 Propyl 1h Pyrazole 5 Carboxamide
Single Crystal X-ray Diffraction Studies of 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide and its Analogues
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystal structure data for this compound is not extensively detailed in the provided literature, analysis of closely related analogues, such as 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, provides significant insight into the structural characteristics of this class of compounds.
Studies on analogues reveal detailed information about their molecular geometry. For instance, in the crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the bond lengths and angles are consistent with those found in similar pyrazole (B372694) derivatives. The molecule exhibits a specific spatial arrangement of its functional groups. The dihedral angles between the plane of the pyrazole ring and the planes of the carboxyl group and the nitro group have been determined to be 48.8° and 21.3°, respectively. This non-planar arrangement is a critical feature of its solid-state conformation. The propyl group in this analogue was noted to be disordered within the crystal structure.
| Parameter | Value | Reference Compound |
| Dihedral Angle (Pyrazole Ring vs. Carboxyl Group) | 48.8° | 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid |
| Dihedral Angle (Pyrazole Ring vs. Nitro Group) | 21.3° | 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid |
The crystal packing of pyrazole carboxamide analogues is heavily influenced by a network of intermolecular interactions, which dictates the supramolecular architecture. Hydrogen bonding is a dominant force in the crystal assembly of these compounds.
In other pyrazole derivatives, various hydrogen bonding motifs are observed. For example, N—H⋯O and N—H⋯N hydrogen bonds can connect molecules or ions into chains or dimeric structures. In some complex salts, bifurcated N—H⋯(O,O) hydrogen bonds are responsible for linking ionic components.
Beyond hydrogen bonding, π-π stacking interactions are also crucial in the crystal packing of pyrazole-based compounds. In some dimeric structures held together by hydrogen bonds, the pyrazole rings of the two interacting molecules align to facilitate π-π stacking, with short centroid-to-centroid distances of approximately 3.4 Å. These interactions, along with other non-covalent forces like C–H∙∙∙π interactions, help stabilize layered assemblies within the crystal.
| Interaction Type | Description | Observed in Analogue(s) |
| O–H⋯N Hydrogen Bond | Links carboxyl group to pyrazole ring of adjacent molecule, forming chains. | 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid |
| C–H⋯O Hydrogen Bond | Provides additional stability to the crystal structure. | 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid |
| N–H⋯N Hydrogen Bond | Forms dimeric cations in pyrazole salts. | Pyrazole–pyrazolium picrate |
| π-π Stacking | Occurs between parallel pyrazole rings in dimers, with centroid distances ~3.4 Å. | Cobalt-pyrazole complexes |
The conformation of a molecule in its crystalline state is its lowest energy arrangement under the constraints of the crystal lattice. For 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the solid-state conformation is characterized by specific torsion angles. For example, the torsion angles describing the orientation of the disordered propyl group have been reported, such as C3–C4–C5–C6 at -151.9° and C4–C5–C6–C7 at 148.2°. The conformation of flexible side chains, like the propyl group, can be influenced by the packing forces and intermolecular interactions within the crystal. In another analogue, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the carboxylate group is nearly coplanar with the pyrazole ring, as indicated by a C8-C9-C10-O2 torsion angle of 173.0(1)°.
Solution-Phase Conformational Studies (e.g., using advanced NMR techniques for structural dynamics)
While X-ray crystallography provides a static picture of a molecule's solid-state structure, advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for investigating molecular structure, conformation, and dynamics in the solution phase. For pyrazole carboxamide derivatives, 1H and 13C NMR spectroscopy are routinely used to confirm chemical structures and can also offer insights into conformational preferences and intermolecular interactions, such as hydrogen bonding.
The chemical shifts of specific protons, particularly the amide (CONH) proton, can be sensitive to the molecular environment and participation in hydrogen bonds. In studies of various pyrazole-carboxamides, CONH protons have been observed at chemical shifts between δ = 10.94‒10.76 ppm. Changes in chemical shifts upon variation of temperature or solvent can indicate the disruption or formation of hydrogen bonds, providing clues about molecular association and conformation in solution.
Furthermore, NMR studies can reveal the existence of multiple conformations or tautomers in solution. For some pyrazole derivatives dissolved in DMSO-d6, the presence of two distinct tautomeric forms was identified by the observation of a double set of signals for OH, pyrazole NH, and carboxamide NH protons. This indicates a dynamic equilibrium between different forms of the molecule in solution. Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to determine through-space proximities between protons, which would allow for a more detailed mapping of the preferred three-dimensional conformation and the orientation of substituents on the pyrazole ring in the solution state.
Supramolecular Assembly Principles of this compound Analogues
The principles governing the supramolecular assembly of pyrazole carboxamide analogues are centered on the predictable and directional nature of non-covalent interactions. The formation of robust hydrogen bonds is the primary driving force for crystal packing in this class of compounds.
Strong and directional hydrogen bonds, such as O–H⋯N, N–H⋯O, and N–H⋯N, act as reliable supramolecular synthons that guide the assembly of molecules into well-defined patterns like chains, dimers, and layered structures. For instance, strong O1–H…N2 interactions have been shown to link pyrazole molecules into chains along a crystal axis. Similarly, dimers are a common motif, often formed through pairs of hydrogen bonds.
Computational and Theoretical Studies of 1 Methyl 3 Propyl 1h Pyrazole 5 Carboxamide
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide. DFT studies on related pyrazole (B372694) derivatives, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have been used to determine the most stable molecular geometry and calculate vibrational frequencies. nih.gov Such analyses reveal that the molecule often adopts a planar conformation, stabilized by intramolecular interactions and conjugated π-systems. nih.gov
Key insights derived from these calculations include:
Geometric Optimization: Determining the lowest energy conformation of the molecule, which is crucial for understanding its interaction with biological targets.
Electronic Properties: Calculating parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to assess electronic stability and reactivity. nih.gov
Spectroscopic Predictions: Simulating FT-IR and NMR spectra to aid in the structural confirmation of the synthesized compound. nih.gov
Reactivity Mapping: Generating Molecular Electrostatic Potential (MEP) maps to visualize the electrostatic landscape of the molecule. nih.gov These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. nih.gov
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, electronic stability (HOMO-LUMO gap), electrostatic potential. nih.gov | Predicts the compound's stable 3D structure, reactivity, and potential interaction sites with biological targets. |
| Molecular Electrostatic Potential (MEP) | Visualization of electron density and charge distribution on the molecular surface. nih.gov | Identifies regions likely to act as hydrogen bond donors or acceptors, guiding the understanding of molecular recognition. nih.gov |
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
Molecular modeling and, specifically, Molecular Dynamics (MD) simulations, offer a dynamic perspective on the conformational behavior of this compound and its interaction with biological systems. mdpi.com MD simulations are used to analyze the stability of ligand-receptor complexes over time, providing insights that static models like docking cannot. nih.govnih.govresearchgate.net For instance, simulations performed on pyrazole-carboxamide derivatives bound to carbonic anhydrase receptors revealed good stability, with only minor conformational changes and fluctuations over a 50-nanosecond period. nih.govnih.gov This suggests a stable and persistent binding mode. These simulations are crucial for exploring the molecule's flexibility and the range of conformations it can adopt in a solvated environment, which is essential for understanding its biological activity. mdpi.comresearchgate.net
In Silico Ligand-Target Interaction Prediction and Docking Studies
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor's active site. ekb.eg For the pyrazole carboxamide class, docking studies have been instrumental in investigating binding mechanisms with various targets, including carbonic anhydrase isoenzymes and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.govnih.govekb.eg These studies help in understanding how compounds like this compound might interact with specific proteins, providing a rationale for their observed biological activities. johnshopkins.edursc.orgjst.go.jp
Docking studies provide detailed atomic-level views of the binding modes of pyrazole carboxamide derivatives. For example, in studies with carbonic anhydrase, the sulfonamide group of related molecules was shown to interact directly with the Zn+2 ion located in the active site, a critical interaction for inhibition. nih.gov Similarly, docking of 1,5-diarylpyrazole carboxamide derivatives into the EGFR-TK active site showed the formation of multiple hydrogen bonds with key amino acid residues like LYS 721 and GLU 638. ekb.eg The strength of these interactions is quantified by binding energy scores, which are used to rank potential inhibitors and compare their binding affinities. ekb.egjst.go.jp
| Target Enzyme | Key Interacting Residues/Features | Type of Interaction | Reference |
| Carbonic Anhydrase I & II | Zn+2 ion in the active site | Coordination/Ionic Interaction | nih.gov |
| EGFR-TK | LYS 721, GLU 638 | Hydrogen Bonding | ekb.eg |
| DNA Minor Groove | N/A | Groove Binding | jst.go.jp |
By analyzing the binding poses from docking studies, key molecular recognition features can be identified. These features are the specific structural and chemical properties of the ligand that are essential for strong and selective binding to the target. For pyrazole carboxamides, these often include the presence of hydrogen bond donors and acceptors on the carboxamide moiety and the specific arrangement of aromatic or aliphatic groups that fit into hydrophobic pockets within the receptor's active site. nih.govekb.eg Understanding these features is paramount for designing new derivatives with improved affinity and selectivity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Validation for Pyrazole Carboxamide Series
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For pyrazole carboxamide and related series, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. rsc.org These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. For a series of thieno[3,2-b]pyrrole-5-carboxamide inhibitors, robust QSAR models were developed with good predictive capabilities, as indicated by high validation scores (e.g., CoMFA q² = 0.783, r² = 0.944). rsc.org Such models are invaluable for predicting the activity of newly designed compounds before their synthesis and for providing guidance on which structural modifications are likely to enhance potency. acs.org
| QSAR Model | Cross-validation Coefficient (q²) | Non-cross-validated Coefficient (r²) | Predictive Coefficient (r²pred) |
| CoMFA | 0.783 | 0.944 | 0.851 |
| CoMSIA | 0.728 | 0.982 | 0.814 |
Data from a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives. rsc.org
Pharmacophore Modeling and Ligand Design Strategies Based on this compound
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a potent ligand like this compound when bound to its target. This model serves as a 3D template for virtual screening of compound libraries to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. researchgate.net It also provides a clear strategy for ligand design, guiding chemists in modifying the lead compound to better fit the pharmacophoric features, thereby optimizing its interaction with the target and enhancing its biological activity. rsc.org
Molecular Electrostatic Potential (MEP) Analysis for Reactivity and Interaction Mapping
While specific computational studies detailing the Molecular Electrostatic Potential (MEP) of this compound are not extensively available in publicly accessible literature, a theoretical analysis based on the established principles of its constituent functional groups allows for a robust prediction of its reactivity and intermolecular interaction sites. MEP analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, identifying electron-rich and electron-deficient regions that are crucial for understanding chemical reactivity and biological receptor interactions. nih.govdeeporigin.comlibretexts.org
An MEP map illustrates the electrostatic potential on the van der Waals surface of a molecule, using a color spectrum to denote different potential values. Regions of negative electrostatic potential, typically colored in shades of red and yellow, are characterized by an abundance of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are targets for nucleophilic attack. Green areas represent regions of neutral potential. deeporigin.comlibretexts.org
For this compound, the MEP map is predicted to highlight several key features:
Carboxamide Group (-CONH₂): The most significant region of negative electrostatic potential (deep red) is anticipated to be localized around the carbonyl oxygen atom. This is due to the high electronegativity of oxygen and the presence of its lone pair electrons. This site represents the primary center for electrophilic attack and is a strong hydrogen bond acceptor. The nitrogen atom of the carboxamide group also contributes to the negative potential, though to a lesser extent than the oxygen. The hydrogen atoms of the amide group (-NH₂) are expected to be regions of high positive potential (blue), making them primary hydrogen bond donor sites. researchgate.net
Pyrazole Ring: The pyrazole ring contains two nitrogen atoms which influence the electronic landscape. The nitrogen atom at the N-2 position (the pyridinic nitrogen) is expected to be an area of significant negative potential (red to yellow), rendering it a nucleophilic site and a potential hydrogen bond acceptor. researchgate.netresearchgate.net The N-1 nitrogen, being substituted with a methyl group, would have its electron-donating capacity slightly altered, but the region would still be considered electron-rich compared to the carbon atoms of the ring.
Alkyl Substituents (Methyl and Propyl Groups): The methyl group attached to the N-1 position of the pyrazole ring and the propyl group at the C-3 position are composed of carbon and hydrogen atoms, which have lower electronegativity compared to oxygen and nitrogen. Consequently, these regions are predicted to have a relatively neutral or slightly positive potential (green to light blue) and contribute to the molecule's lipophilicity.
This predicted distribution of electrostatic potential suggests that this compound is a polar molecule with distinct, localized regions for various types of chemical interactions. nih.gov The electron-rich zones on the carbonyl oxygen and the pyrazole's N-2 nitrogen are prime targets for interactions with electrophiles or electron-deficient centers in biological macromolecules. Simultaneously, the electron-deficient hydrogens of the amide group can readily engage in hydrogen bonding with electron-rich sites on a receptor.
The following interactive data table summarizes the predicted key reactive sites on this compound based on theoretical MEP analysis.
| Molecular Region | Functional Group | Predicted MEP | Potential Interaction Type |
|---|---|---|---|
| Carbonyl Oxygen | Carboxamide | Strongly Negative | Electrophilic Attack, Hydrogen Bond Acceptor |
| Amide Hydrogens | Carboxamide | Strongly Positive | Nucleophilic Attack, Hydrogen Bond Donor |
| N-2 Nitrogen | Pyrazole Ring | Negative | Electrophilic Attack, Hydrogen Bond Acceptor |
| Methyl and Propyl Groups | Alkyl Chains | Neutral to Slightly Positive | Hydrophobic (Lipophilic) Interactions |
Molecular Interaction Studies and Mechanistic Investigations of 1 Methyl 3 Propyl 1h Pyrazole 5 Carboxamide and Its Analogues Strictly in Vitro and Mechanistic Focus
Investigation of Binding Affinities with Purified Biological Macromolecules (e.g., Enzymes, Receptors)
The biological activity of pyrazole (B372694) carboxamide derivatives is often initiated by their direct binding to macromolecular targets such as receptors and enzymes. In vitro assays using purified components are crucial for characterizing these interactions and determining the specificity and potency of the compounds.
Analogues of 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide have been evaluated for their ability to bind to specific receptors. For instance, studies on a novel pyrazole-based series of compounds have demonstrated agonist activity at the apelin receptor. duke.edu The potency of these analogues was assessed through functional assays measuring calcium mobilization and cAMP generation. duke.edu
Structural modifications at the N1 position of the pyrazole core, such as the substitution of a phenyl group with a methyl or propyl group, have been shown to influence receptor binding and subsequent functional activity. An N1-methyl substituted analogue exhibited a slight reduction in potency compared to its phenyl counterpart. duke.edu Conversely, extending the alkyl chain to a propyl group at the N1 position resulted in a twofold enhancement in potency in a calcium mobilization assay, indicating a favorable interaction with the receptor's binding pocket. duke.edu
Another class of 1-methyl-1H-pyrazole-5-carboxamide derivatives has been investigated for activity related to the Androgen Receptor (AR), a key target in prostate cancer research. nih.gov These studies aim to identify compounds that can modulate AR signaling, highlighting the versatility of this chemical scaffold in targeting different receptor types. nih.gov
Table 1: In Vitro Apelin Receptor Agonist Activity of N1-Substituted Pyrazole Analogues
| Compound Analogue | N1-Substituent | Calcium Mobilization EC50 (µM) | cAMP Generation EC50 (µM) |
|---|---|---|---|
| 9 | Phenyl | 0.800 | - |
| 10 | Methyl | 1.46 | 2.55 |
| 11 | Propyl | 0.416 | - |
Data sourced from Bioorganic & Medicinal Chemistry. duke.edu
The pyrazole carboxamide scaffold is a prominent feature in many enzyme inhibitors. In vitro studies are essential for determining the potency and mechanism of this inhibition.
Kinetic studies are performed to understand how these compounds inhibit enzyme activity. For example, some carboxamide analogues have been shown to act as competitive inhibitors, where the molecule binds to the active site of the enzyme, thereby preventing the natural substrate from binding. researchgate.net A study on a series of pyrazole derivatives designed to target histone deacetylase 6 (HDAC6) identified a potent inhibitor, suggesting a direct interaction with the enzyme's active site. nih.gov Similarly, pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoenzymes I and II, further demonstrating the scaffold's utility in designing enzyme-targeted molecules. nih.gov Other mechanistic studies have revealed that certain 1-methyl-1H-pyrazole-5-carboxamide derivatives can cause a dose-dependent inhibition of mitochondrial respiration, pointing to a mechanism involving enzymes within the electron transport chain. nih.gov
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor.
A series of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives were evaluated for their ability to inhibit HDACs. One compound demonstrated excellent and selective HDAC6 inhibition with an IC50 value of 4.95 nM. nih.gov In studies targeting carbonic anhydrase, novel pyrazole-carboxamides showed potent inhibition, with Ki values in the low micromolar to nanomolar range for hCA I and hCA II isoenzymes. nih.gov Specifically, Ki values ranged from 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. nih.gov
Furthermore, medicinal chemistry optimization of a 1-methyl-1H-pyrazole-5-carboxamide hit, which initially had an IC50 of 0.29 µM against the development of Haemonchus contortus larvae, led to the discovery of an analogue with a significantly improved IC50 of 0.01 µM. researchgate.net
Table 2: In Vitro Enzyme Inhibitory Potency of Pyrazole Carboxamide Analogues
| Compound Class / Analogue | Target Enzyme/Process | Potency Metric | Value |
|---|---|---|---|
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative | HDAC6 | IC50 | 4.95 nM |
| Pyrazole-carboxamide-sulfonamide derivative | hCA I | Ki | 0.063–3.368 µM |
| Pyrazole-carboxamide-sulfonamide derivative | hCA II | Ki | 0.007–4.235 µM |
| 1-methyl-1H-pyrazole-5-carboxamide derivative | H. contortus larval development | IC50 | 0.29 µM |
| Optimized 1-methyl-1H-pyrazole-5-carboxamide analogue | H. contortus larval development | IC50 | 0.01 µM |
Data sourced from the Journal of Medicinal Chemistry, Molecules, and ResearchGate. nih.govnih.govresearchgate.net
Enzyme Inhibition Studies: Kinetic and Mechanistic Aspects
Nucleic Acid Interaction Studies (e.g., DNA Binding, Intercalation, Cleavage Mechanisms)
Beyond proteins, nucleic acids represent another potential target for small molecules. Investigations into the interaction of pyrazole carboxamide derivatives with DNA are critical for understanding mechanisms that could lead to genotoxic or anticancer effects.
Spectroscopic techniques are powerful tools for studying the binding of small molecules to DNA. Electronic absorption spectroscopy and fluorescence spectroscopy have been employed to investigate the interaction between 1H-pyrazole-3-carboxamide derivatives and calf thymus DNA (CT-DNA). jst.go.jpnih.gov
In one such study, the interaction was confirmed by observing changes in the electronic absorption spectra of the compounds upon addition of DNA. jst.go.jp A more detailed analysis using fluorescence spectroscopy involved a competitive displacement assay with ethidium (B1194527) bromide (EB), a known DNA intercalator. A significant decrease (over 50%) in the fluorescence intensity of the EB-CT-DNA complex was observed upon the addition of a specific analogue, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), suggesting it can displace EB from the DNA, likely by binding in a DNA groove. jst.go.jpnih.gov This strong interaction was quantified, with the analogue exhibiting a high DNA-binding affinity (K = 1.06×10^5 M−1). jst.go.jpnih.gov These spectroscopic findings suggest that the pyrazole derivatives can significantly affect the conformation of DNA upon binding. nih.gov
Table 3: DNA Binding Affinity of a 1H-Pyrazole-3-carboxamide Analogue
| Compound Analogue | Method | Target | Binding Affinity Constant (K) |
|---|---|---|---|
| pym-5 | Fluorescence Spectroscopy | Calf Thymus DNA | 1.06 x 10^5 M−1 |
Data sourced from PubMed and J-Stage. jst.go.jpnih.gov
Viscosity Measurements for DNA Conformational Changes
Currently, there are no publicly available scientific studies that have utilized viscosity measurements to specifically investigate conformational changes in DNA upon interaction with this compound. This technique is often employed to understand the binding mode of small molecules to DNA, where a significant increase in the viscosity of a DNA solution upon the addition of a compound can suggest an intercalative binding mode, which lengthens the DNA helix.
Plasmid DNA Cleavage Assays
As of the latest available data, no specific plasmid DNA cleavage assays have been reported in the scientific literature for this compound. Such assays are instrumental in determining if a compound can induce single-strand or double-strand breaks in plasmid DNA, which is a key indicator of potential genotoxic or therapeutic anticancer activity.
Investigation of Molecular Interactions with Key Protein Targets (e.g., mTOR, Chorismate Mutase)
While direct studies on this compound are limited, research into its direct precursor, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, has provided valuable insights into the potential of this chemical scaffold to interact with key protein targets. Specifically, derivatives of this precursor have been investigated as inhibitors of chorismate mutase, an essential enzyme in the shikimate pathway of bacteria, making it a viable target for new antibacterial agents. nih.gov
In one study, 5,5-disubstituted pyrazolo[4,3-d]pyrimidinone derivatives synthesized from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide were designed as potential inhibitors of Mycobacterium tuberculosis chorismate mutase (MtbCM). nih.gov In silico molecular docking studies were performed on representative molecules against MtbCM, which informed the subsequent synthesis and in vitro evaluation. nih.gov
The synthesized compounds were then tested in an in vitro enzymatic assay against MtbCM. nih.gov Two compounds, designated 3b and 3c, demonstrated encouraging inhibitory activity against the enzyme, with 54-57% inhibition at a concentration of 30 µM. nih.gov These findings suggest that the this compound scaffold can be chemically modified to effectively interact with and inhibit the active site of chorismate mutase. nih.gov
With regard to the mammalian target of rapamycin (B549165) (mTOR), there is currently no available research in the public domain detailing any direct molecular interaction studies with this compound or its close analogues.
Substrate and Inhibitor Specificity Profiling within Pyrazole Carboxamide Class
A comprehensive substrate and inhibitor specificity profile for this compound is not available in the current body of scientific literature. However, the broader class of pyrazole carboxamides is well-known for its diverse range of biological activities, which are largely dictated by the specific substitutions on the pyrazole ring and the carboxamide nitrogen.
Extensive research has been conducted on various analogues, revealing a wide spectrum of protein targets. A significant portion of this research has focused on their potent inhibitory effects on succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, leading to their widespread use as fungicides. Other studies have identified pyrazole carboxamide derivatives as inhibitors of carbonic anhydrases, histone deacetylases (HDACs), and as having potential anti-inflammatory properties. This broad inhibitory profile underscores the versatility of the pyrazole carboxamide scaffold in molecular recognition, though specific data for the 1-methyl-3-propyl variant remains to be elucidated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation Through Analogues of 1 Methyl 3 Propyl 1h Pyrazole 5 Carboxamide
Rational Design and Synthesis of Chemically Modified Analogues of 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide
The rational design of analogues of this compound is typically guided by an existing lead compound and a deep understanding of its interaction with a biological target. acs.org Methodologies such as scaffold hopping and bioisosteric replacement are employed to explore novel chemical spaces while retaining key pharmacophoric features. researchgate.net The pyrazole (B372694) ring is considered a "privileged scaffold" in drug discovery due to its ability to participate in various non-covalent interactions and its presence in numerous approved drugs. nih.govfrontiersin.org
The synthesis of these analogues generally follows established heterocyclic chemistry principles. A common and versatile method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine (B178648). nih.gov To create analogues of this compound, a suitable diketone precursor is reacted with methylhydrazine. Subsequent chemical steps, such as ester hydrolysis followed by amide coupling with a desired amine, are performed to introduce the carboxamide moiety and its various substituents. nih.govmdpi.com This multi-step process allows for the systematic introduction of diversity at multiple points of the molecule, facilitating the exploration of structure-activity relationships (SAR).
Systematic Variation of Substituents on the Pyrazole and Carboxamide Moieties
To elucidate the SAR, chemists systematically vary substituents at key positions on the pyrazole core and the carboxamide side chain. These modifications are designed to probe the steric, electronic, and lipophilic requirements of the target's binding site.
Key positions for modification include:
The N1-position of the pyrazole ring: While the parent compound has a methyl group, this position can be substituted with larger alkyl groups or aryl rings to explore additional binding pockets. The presence of a substituent at this position is often crucial. acs.org
The C3-position of the pyrazole ring: The propyl group can be replaced with other alkyl chains of varying length and bulkiness (e.g., ethyl, n-butyl, iso-propyl, tert-butyl) to optimize hydrophobic interactions. acs.org
The C4-position of the pyrazole ring: This position is often modified by introducing small groups like halogens or methyl groups to influence the electronic properties of the ring and to explore potential steric interactions. acs.org
The carboxamide group: The amide nitrogen can be substituted with a wide array of chemical motifs, from simple alkyl and aryl groups to complex heterocyclic structures like piperidine. acs.orgnih.gov This allows for the tuning of hydrogen bonding capabilities, solubility, and interactions with different regions of the target protein.
Correlation of Structural Features with Molecular Interaction Profiles (in vitro)
The in vitro evaluation of rationally designed analogues provides direct evidence of how structural changes affect molecular interactions and biological activity.
Impact of Substituent Modifications on Binding Affinity
The relationship between the chemical structure of an analogue and its binding affinity for a target is a cornerstone of medicinal chemistry. SAR studies have demonstrated that even minor modifications to the this compound scaffold can lead to significant changes in potency.
For instance, in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a series of analogues with varying alkyl groups at the C3-position of the pyrazole ring were synthesized and evaluated. acs.org The results showed a clear trend where modifying the length of the alkyl chain directly impacted inhibitory activity. An n-propyl group, as seen in the parent scaffold, provided a significant increase in potency compared to smaller groups. acs.org
| Compound | Pyrazole C3-Substituent | Pyrazole C5-Substituent | h-NAAA IC50 (μM) |
| Analogue 1 | -CH3 | -CH3 | 1.05 |
| Analogue 2 | -CH2CH3 | -CH3 | 0.62 |
| Analogue 3 | -CH2CH2CH3 | -CH3 | 0.33 |
| Analogue 4 | -CH2CH2CH2CH3 | -CH3 | 0.91 |
| Analogue 5 | -CH(CH3)2 | -CH3 | 0.64 |
Data sourced from a study on NAAA inhibitors, demonstrating the effect of C3-substituent size on in vitro potency. acs.org
Similarly, studies on pyrazole derivatives as cannabinoid CB1 receptor antagonists revealed that potent activity required specific substitutions around the ring. acs.org A para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position (often incorporating a piperidinyl moiety), and a 2,4-dichlorophenyl substituent at the 1-position were identified as key structural requirements for high binding affinity. acs.org These findings highlight the importance of a multi-point binding interaction with the receptor, where each substituent plays a defined role.
Influence of Stereochemistry on Molecular Recognition
Molecular recognition is an inherently three-dimensional process, and therefore, the stereochemistry of a ligand can have a profound impact on its binding affinity. If a substituent on the pyrazole-5-carboxamide scaffold contains a chiral center, the resulting enantiomers or diastereomers may exhibit significantly different biological activities. nih.gov
One isomer will often have a spatial arrangement that is more complementary to the topography of the target's binding site, allowing for more optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). The other isomer, being a non-superimposable mirror image, may fit poorly or be unable to achieve the necessary interactions for potent binding. This principle underscores the importance of controlling stereochemistry during the design and synthesis of analogues to maximize therapeutic potential. nih.gov
Comparative Analysis with Related Pyrazole-5-carboxamide Scaffolds
The this compound scaffold is one of many heterocyclic systems used in drug discovery. To understand its specific advantages and liabilities, it is often compared with related scaffolds. Bioisosteric replacement is a common strategy where the pyrazole core is swapped with other five-membered heterocycles like imidazole, triazole, or thiazole (B1198619) to assess the importance of the 1,2-arrangement of nitrogen atoms. acs.orgnih.gov
Potential Academic Applications of 1 Methyl 3 Propyl 1h Pyrazole 5 Carboxamide As a Research Tool
Use as a Chemical Probe for Exploring Biological Pathways in vitro
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, in a selective manner. Given that many pyrazole (B372694) derivatives exhibit potent and specific biological activities, 1-methyl-3-propyl-1H-pyrazole-5-carboxamide could potentially serve as a valuable chemical probe for the in vitro exploration of various biological pathways. researchgate.net
For instance, numerous pyrazole-containing compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer. nih.govrsc.org If this compound were found to inhibit a specific kinase, it could be used to dissect the downstream effects of that kinase's activity in cultured cells. Researchers could treat cells with the compound and observe changes in protein phosphorylation, gene expression, or cell behavior to elucidate the kinase's role in a particular biological process.
The potential utility of a pyrazole carboxamide as a chemical probe is exemplified by the study of apoptosis. By treating cancer cell lines with a hypothetical pyrazole derivative, researchers can investigate its impact on apoptotic pathways.
Table 1: Hypothetical Data on the Effect of a Pyrazole Carboxamide Probe on Apoptotic Markers in a Cancer Cell Line
| Marker | Control | Treated (10 µM) | Fold Change |
| Caspase-3 Activity (RFU) | 150 | 750 | 5.0 |
| Bax/Bcl-2 Ratio | 0.5 | 2.5 | 5.0 |
| Cytochrome c Release | Low | High | - |
| PARP Cleavage | Negative | Positive | - |
In this hypothetical scenario, the pyrazole carboxamide probe induces a significant increase in caspase-3 activity and the pro-apoptotic Bax/Bcl-2 ratio, indicating its utility in studying the induction of apoptosis.
Application in the Development of Mechanistic Assays
Mechanistic assays are designed to understand how a molecule exerts its biological effect. The specific structural features of this compound make it a candidate for use in the development of such assays. For example, if this compound is found to be an enzyme inhibitor, it could be used to develop and validate new assays for that enzyme.
A common application would be in the development of a competitive binding assay. In such an assay, a known fluorescent ligand for a target protein and the test compound (this compound) would be used. The ability of the test compound to displace the fluorescent ligand would be measured, providing information about its binding affinity and mechanism of action.
Furthermore, pyrazole derivatives have been noted for their interactions with DNA. jst.go.jpjst.go.jp This property can be harnessed to develop assays that screen for other DNA-binding agents or to study the mechanics of DNA-protein interactions.
Table 2: Illustrative Data from a Mechanistic Assay for Kinase Inhibition
| Compound Concentration (nM) | Kinase Activity (%) |
| 1 | 95 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
| 500 | 5 |
This table illustrates how varying concentrations of a pyrazole carboxamide could be used to determine the IC50 value in a mechanistic kinase inhibition assay, providing quantitative data on its potency.
Utility in Target Identification and Validation in Chemical Biology Research
A significant challenge in chemical biology is the identification and validation of the biological targets of small molecules. The pyrazole scaffold can be a valuable starting point for the synthesis of tool compounds designed for target identification. rsc.orgresearchgate.net Techniques such as affinity chromatography or activity-based protein profiling often employ modified versions of a bioactive compound to isolate its binding partners from cell lysates.
For example, this compound could be chemically modified to include a reactive group or a tag (like biotin (B1667282) or a fluorescent dye) without losing its biological activity. This modified probe could then be used to "fish out" its cellular targets. Subsequent identification of these proteins by mass spectrometry would provide direct evidence of the compound's molecular targets.
In silico approaches are also frequently used for target identification. researchgate.net The structure of this compound could be used in computational docking studies against libraries of protein structures to predict potential binding partners. These predictions can then be experimentally validated using in vitro assays. rsc.org
Table 3: Hypothetical Results from a Target Identification Pulldown Experiment
| Protein ID | Function | Enrichment Factor (Probe vs. Control) |
| P12345 | Serine/Threonine Kinase | 15.2 |
| Q67890 | Transcription Factor | 2.1 |
| R54321 | Heat Shock Protein | 1.8 |
This hypothetical data shows significant enrichment of a specific kinase, suggesting it is a primary target of the pyrazole-based probe, while other proteins show minimal, likely non-specific, binding. This demonstrates the utility of such compounds in pinpointing specific molecular targets within the complex cellular environment.
Future Perspectives and Emerging Research Directions for 1 Methyl 3 Propyl 1h Pyrazole 5 Carboxamide
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the cyclocondensation of hydrazines with carbonyl systems. mdpi.com However, future efforts are expected to focus on greener and more efficient synthetic strategies. Conventional methods can sometimes involve harsh reagents, such as thionyl chloride, which raises environmental and safety concerns, particularly for large-scale production. google.com
Future research will likely prioritize the development of sustainable methodologies. This includes the application of green chemistry principles, such as one-pot multi-component reactions and the use of nanotechnology or sonication to improve yields and reduce reaction times. nih.govmdpi.com Exploring alternative solvents and catalysts that are more environmentally benign is a key area of interest. The goal is to create synthetic pathways that are not only high-yielding but also safer, more efficient, and environmentally friendly, overcoming the limitations of previous routes. google.com
Table 1: Comparison of Synthetic Approaches for Pyrazole-5-carboxamides
| Methodology | Traditional Approach | Emerging Sustainable Approach |
|---|---|---|
| Key Reaction | Stepwise cyclocondensation and subsequent amidation. google.com | One-pot multi-component reactions. mdpi.com |
| Reagents | Often involves harsh chemicals like thionyl chloride. google.com | Use of greener catalysts and solvents. mdpi.com |
| Efficiency | Can be multi-step with moderate to good yields. | Generally higher efficiency and atom economy. |
| Environmental Impact | Potential for significant waste and hazardous byproducts. google.com | Reduced waste and use of less toxic substances. mdpi.com |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry is becoming an indispensable tool in drug discovery and molecular design. For 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide, advanced computational approaches can provide deep insights into its behavior at a molecular level. Molecular docking and molecular dynamics simulations have already been successfully used to study how other pyrazole-carboxamides bind to biological targets like carbonic anhydrase and the Receptor for Advanced Glycation End Products (RAGE). nih.govnih.gov
Future research will likely involve more sophisticated predictive modeling. This includes using quantum mechanics/molecular mechanics (QM/MM) methods for higher accuracy in binding predictions and employing machine learning algorithms to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These computational studies can guide the synthesis of new derivatives with improved activity and selectivity, reducing the time and cost associated with traditional trial-and-error laboratory work. nih.gov
Deeper Elucidation of Molecular Interaction Mechanisms via Biophysical Techniques
Understanding how a molecule interacts with its biological target is crucial for rational drug design. While computational models provide predictions, biophysical techniques offer experimental validation and a more detailed picture of these interactions. For the broader pyrazole-5-carboxamide class, techniques like Surface Plasmon Resonance (SPR) have been used to confirm binding to targets such as RAGE. nih.gov
Emerging research should employ a wider array of biophysical methods to study this compound. Techniques such as Isothermal Titration Calorimetry (ITC) can determine the thermodynamics of binding, while Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information about the molecule-target complex. These methods will be critical in elucidating the precise binding mode and the key interactions that drive its biological activity.
Exploration of Structure-Function Relationships in Novel Biological Systems in vitro
The structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, linking a molecule's chemical structure to its biological effect. nih.gov Extensive SAR studies have been conducted on pyrazole-5-carboxamides, leading to the identification of potent inhibitors for various targets. nih.gov For instance, modifications to different parts of the pyrazole scaffold have been shown to significantly impact potency against parasitic nematodes and human cancer cells. nih.govresearchgate.net
The next frontier for this compound is the exploration of its structure-function relationships in novel in vitro biological systems. This involves screening the compound and its rationally designed analogs against a diverse range of targets beyond those already established. This could uncover entirely new therapeutic applications. High-throughput screening campaigns coupled with systematic structural modifications will be essential to map the SAR in these new systems, potentially identifying derivatives with enhanced potency and novel mechanisms of action.
Design of Highly Selective and Potent Molecular Probes
Molecular probes are essential tools for studying biological processes. A potent and selective inhibitor like this compound could serve as a scaffold for designing such probes. By attaching fluorescent tags, biotin (B1667282), or photoaffinity labels, researchers can create chemical tools to visualize, isolate, and identify the compound's cellular targets.
The development of these molecular probes would represent a significant step forward. They would enable detailed investigation into the compound's mechanism of action, cellular localization, and off-target effects. This knowledge is invaluable not only for advancing the understanding of this specific molecule but also for validating its targets for therapeutic intervention.
Mechanistic Studies on the Broader Pyrazole-5-carboxamide Class
The diverse biological activities reported for the pyrazole-5-carboxamide class—ranging from anti-cancer and anti-inflammatory effects to unexpected toxicity—highlight the need for broader mechanistic studies. nih.govnih.govnih.gov For example, some 1-methyl-1H-pyrazole-5-carboxamides have been shown to cause acute toxicity in mammals by inhibiting mitochondrial respiration, a mechanism not correlated with their intended antiparasitic activity. nih.govtcgls.com
Future research should focus on understanding the common mechanistic threads within this chemical class. Investigating shared structural motifs that lead to specific biological outcomes, including toxicity, is crucial. Such studies, combining cell-based assays, proteomics, and metabolomics, will help create a comprehensive safety and activity profile for the entire class. This will enable the design of safer and more effective molecules, including derivatives of this compound, by selectively engineering out features associated with toxicity while retaining or enhancing therapeutic efficacy.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thionyl chloride |
Q & A
Basic Research Question
- NMR : H and C NMR confirm substituent positions (e.g., methyl at N1, propyl at C3) via coupling patterns and chemical shifts (δ 2.5–3.0 ppm for propyl) .
- IR : Carboxamide C=O stretch at ~1650–1680 cm.
- Mass Spectrometry : ESI-MS for molecular ion ([M+H] at m/z 197.2) and fragmentation analysis.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90–95% purity thresholds) .
How can researchers resolve contradictions in reported biological activities of this compound analogs?
Advanced Research Question
Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological solutions include:
- Comparative Bioassays : Test analogs (e.g., 1-methyl-4-nitro-3-propyl derivatives) under standardized conditions (e.g., IC in kinase inhibition assays) .
- Structural Analysis : X-ray crystallography or DFT calculations to correlate electronic effects (e.g., nitro groups) with activity .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., propyl chain length vs. cytotoxicity) .
What computational strategies are recommended for predicting the biological targets of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries. Focus on conserved binding pockets (e.g., ATP-binding sites) .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes (≥100 ns trajectories).
- QSAR Models : Train models with pyrazole derivative datasets to predict ADMET properties .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF).
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste services .
How can structure-activity relationship (SAR) studies be designed for pyrazole-carboxamide derivatives?
Advanced Research Question
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogen, nitro, methoxy) at C3/C5.
- Bioactivity Profiling : Test against disease-relevant targets (e.g., phosphodiesterases, cancer cell lines) .
| Derivative | IC (nM) | Selectivity Index |
|---|---|---|
| 3-Nitropropyl | 45 | 8.2 |
| 3-Methoxypropyl | 120 | 2.1 |
What experimental approaches are used to assess the compound’s stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Thermal Stress : Heat at 40–60°C for 48 hours to simulate storage conditions.
- Light Exposure : Test photostability under ICH Q1B guidelines .
Which analytical methods ensure high purity for in vivo studies?
Basic Research Question
- HPLC-DAD : Detect impurities at 210–254 nm (LOD ≤0.1%).
- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .
- Karl Fischer Titration : Control water content (<0.5% w/w) .
How can solubility challenges be addressed during formulation development?
Advanced Research Question
- Co-Solvents : Use PEG 400 or cyclodextrins to enhance aqueous solubility.
- Salt Formation : Screen with HCl or sodium salts.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
What strategies integrate this compound into broader drug discovery pipelines?
Advanced Research Question
- Target Validation : CRISPR-Cas9 knockout models to confirm mechanism.
- PK/PD Studies : Rodent models for bioavailability and half-life analysis.
- Therapeutic Combinations : Screen with adjuvant agents (e.g., checkpoint inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
